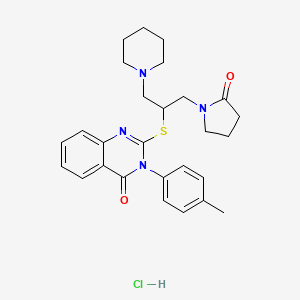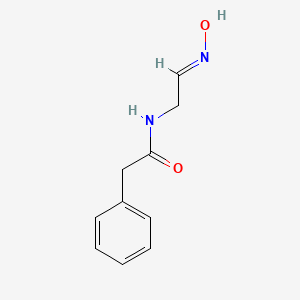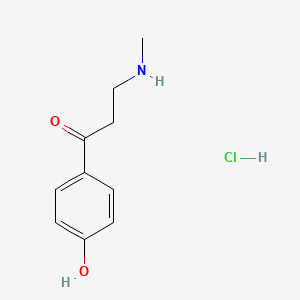
3-Pentanethiol-2,2,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanethiol-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H20S. It is characterized by the presence of a thiol group (-SH) attached to a pentane backbone with four methyl groups at the 2 and 4 positions. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanethiol-2,2,4,4-tetramethyl- typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with hydrogen sulfide in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The process can be summarized as follows: [ \text{2,2,4,4-tetramethylpentan-3-one} + \text{H}_2\text{S} \rightarrow \text{3-Pentanethiol-2,2,4,4-tetramethyl-} ]
Industrial Production Methods
Industrial production of 3-Pentanethiol-2,2,4,4-tetramethyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanethiol-2,2,4,4-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to replace the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Corresponding alkanes (R-H)
Substitution: Various substituted thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pentanethiol-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pentanethiol-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways, particularly those involving sulfur-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanone, 2,2,4,4-tetramethyl-: A ketone with a similar backbone but different functional group.
2,2,4,4-Tetramethyl-3-pentanone: Another ketone with a similar structure.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar backbone.
Uniqueness
3-Pentanethiol-2,2,4,4-tetramethyl- is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its ketone and alcohol analogs. The presence of the thiol group allows it to participate in specific reactions, such as forming disulfides, which are not possible with ketones or alcohols.
Eigenschaften
CAS-Nummer |
57602-97-8 |
|---|---|
Molekularformel |
C9H20S |
Molekulargewicht |
160.32 g/mol |
IUPAC-Name |
2,2,4,4-tetramethylpentane-3-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 |
InChI-Schlüssel |
NURHHWDAGYITJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C)(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


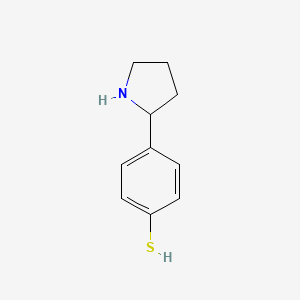
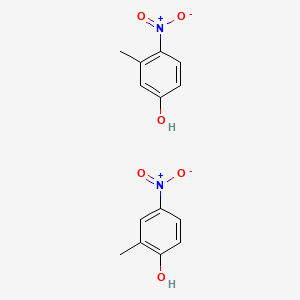
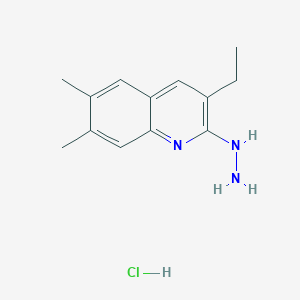
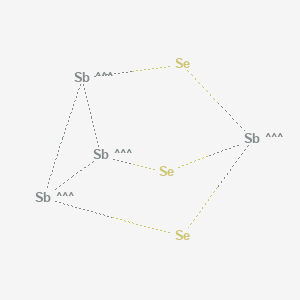
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
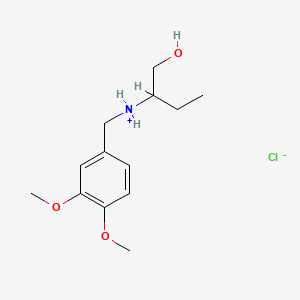
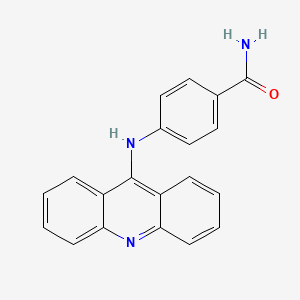
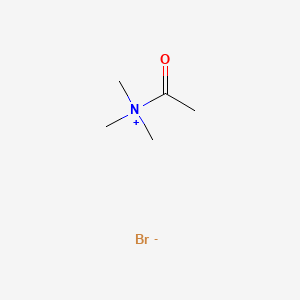
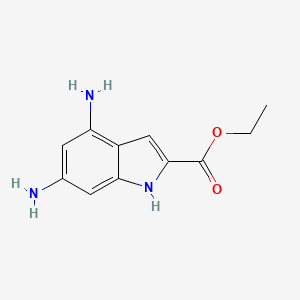
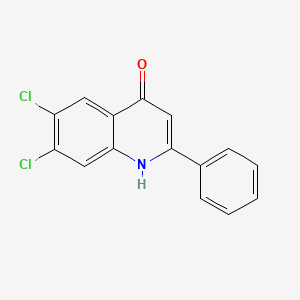
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
